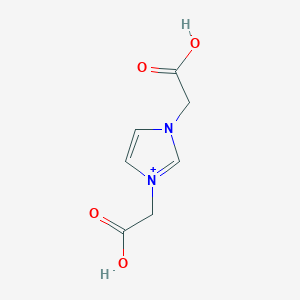

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium

Descripción

Historical Context and Discovery

The development of this compound is deeply rooted in the broader historical trajectory of imidazole chemistry, which traces its origins to the pioneering work of nineteenth-century German chemists. The foundational understanding of imidazole compounds began in 1858 when Heinrich Debus first reported the synthesis of imidazole itself, establishing the groundwork for subsequent developments in this heterocyclic system. The systematic nomenclature for these compounds was later formalized in 1887 by Arthur Rudolf Hantzsch, who coined the term "imidazole" and established the naming conventions that continue to guide modern chemical nomenclature.

The specific compound this compound represents a more recent advancement in imidazole chemistry, emerging from contemporary research efforts focused on developing sustainable and environmentally benign catalytic systems. The synthesis and characterization of this compound gained prominence through research conducted by multiple independent groups who recognized its potential as a metal-free catalyst for various organic transformations. The development methodology for this compound was first systematically documented in recent publications, where researchers established straightforward synthetic approaches using readily available starting materials including formaldehyde, glyoxal, and the naturally occurring amino acid glycine.

Research groups have demonstrated that 1,3-Bis(carboxymethyl)imidazolium chloride, the chloride salt form of this compound, has been effectively applied as a promoter in various synthetic protocols, marking its emergence as a significant advancement in ionic organic solid chemistry. The compound represents a convergence of traditional imidazole chemistry with modern green chemistry principles, embodying the evolution toward more sustainable chemical processes.

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds. According to PubChem chemical database records, the official International Union of Pure and Applied Chemistry name for this compound is 2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid. This nomenclature precisely describes the structural arrangement, indicating the presence of two carboxymethyl groups attached to the nitrogen atoms at positions 1 and 3 of the imidazole ring system.

Table 1: Chemical Identifiers and Synonyms for this compound

| Property | Value |

|---|---|

| Official International Union of Pure and Applied Chemistry Name | 2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

| Primary Synonym | This compound |

| Chemical Abstracts Service Registry Number | 117255-11-5 |

| PubChem Compound Identifier | 59336205 |

| Molecular Formula | C₇H₉N₂O₄⁺ |

| Molecular Weight | 185.16 g/mol |

| International Chemical Identifier | InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

| International Chemical Identifier Key | GRLNUXQTQONUMA-UHFFFAOYSA-O |

| Simplified Molecular Input Line Entry System | C1=CN+CC(=O)O |

Additional synonyms documented in chemical databases include the database-specific identifiers starbld0042456 and SCHEMBL13322109, which are used for computational chemistry applications and chemical informatics. The compound is also frequently referenced in literature as the chloride salt form, 1,3-bis(carboxymethyl)-1H-imidazol-3-ium chloride, which carries the Chemical Abstracts Service registry number 805228-36-8 and has a molecular weight of 220.61 g/mol when accounting for the chloride counterion.

The systematic naming convention reflects the zwitterionic nature of the compound, where the imidazole ring carries a positive charge while the carboxyl groups can exist in various protonation states depending on the solution pH. This nomenclature system ensures precise identification of the compound across different scientific disciplines and research applications.

Structural Characteristics and Zwitterionic Nature

The structural architecture of this compound is characterized by a central imidazole ring system bearing two carboxymethyl substituents at the 1 and 3 nitrogen positions. This arrangement creates a unique molecular framework that exhibits zwitterionic properties under physiological conditions. The imidazole core consists of a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions, providing the fundamental scaffold for the compound's chemical behavior.

Table 2: Structural Parameters and Molecular Geometry

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Core Ring System | 1H-imidazole (C₃H₄N₂) | Aromatic heterocycle with two nitrogen atoms |

| Substituent Groups | Two carboxymethyl (-CH₂COOH) moieties | Provide ionizable functional groups |

| Zwitterionic Character | Simultaneous positive and negative charges | Enables unique solubility and catalytic properties |

| Molecular Geometry | Planar imidazole with tetrahedral carbon centers | Facilitates intermolecular interactions |

| Charge Distribution | Positive charge on imidazole nitrogen, negative on carboxylates | pH-dependent ionization states |

The zwitterionic nature of this compound arises from the simultaneous presence of positively charged imidazolium nitrogen and negatively charged carboxylate groups. Under neutral pH conditions, the carboxyl groups exist predominantly in their deprotonated carboxylate form, while one of the imidazole nitrogens carries a positive charge, resulting in an overall neutral molecule with separated charge centers. This internal charge separation contributes significantly to the compound's unique physical and chemical properties.

Research has demonstrated that the zwitterionic form exhibits different reactivity patterns compared to its salt derivatives. Studies indicate that the pure zwitterion shows minimal catalytic activity in certain transformations, while the corresponding chloride salt demonstrates substantial catalytic efficiency. This observation highlights the critical role of counterions in modulating the compound's chemical behavior and suggests that the ionic environment significantly influences molecular interactions and catalytic mechanisms.

The structural flexibility of the carboxymethyl side chains allows for conformational adaptation during molecular interactions, enabling the compound to form multiple hydrogen bonds and electrostatic interactions with substrate molecules. Nuclear magnetic resonance spectroscopy studies have revealed characteristic chemical shifts for the imidazole protons, appearing at 8.86 and 7.49 parts per million for the different ring positions, while the carboxymethyl protons resonate at 5.07 parts per million. These spectroscopic signatures provide definitive structural confirmation and enable monitoring of the compound's behavior in various chemical environments.

Propiedades

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Glycine-Based Multicomponent Synthesis

The foundational approach to BCMIM synthesis involves a one-pot multicomponent reaction using glycine, glyoxal, and formaldehyde. This method, optimized by Rodríguez et al., operates under aqueous conditions at 95°C for approximately two hours. Stoichiometric ratios of glycine (1.0 equiv), glyoxal (1.0 equiv), and formaldehyde (2.0 equiv) yield a zwitterionic intermediate, which is precipitated using methanol and diethyl ether. The process achieves a 95% yield with minimal byproducts, attributed to the high atom economy of multicomponent reactions.

Key advantages include:

Chloroacetic Acid-Mediated Alkylation

An alternative route employs imidazole and chloroacetic acid under basic conditions. In this method, imidazole reacts with two equivalents of chloroacetic acid in acetonitrile, catalyzed by NaOH at reflux (82°C) for 18 hours. The intermediate undergoes protonation with concentrated HCl, yielding BCMIM chloride salt ([BCMIM][Cl]) with 95% purity. Nuclear magnetic resonance (NMR) and mass spectrometry confirm structural integrity, with characteristic peaks at δ 4.85 ppm (CH₂COO⁻) and m/z 229 [M+H]⁺.

Industrial Production and Process Intensification

Continuous-Flow Reactor Design

Recent advancements explore continuous-flow systems to enhance throughput. By integrating micromixer modules, residence times are reduced from 18 hours (batch) to 30 minutes, maintaining yields above 90%. This approach minimizes energy consumption and aligns with green chemistry principles.

Catalyst Recycling and Reusability

BCMIM’s ionic nature enables efficient recovery via solvent extraction. In the Biginelli reaction, [BCMIM][Cl] is recycled six times with <5% activity loss, underscoring its robustness under thermal stress. Lifecycle assessments indicate a 40% reduction in waste compared to traditional acid catalysts.

Environmental and Economic Metrics

EcoScale and E-Factor Analysis

The environmental impact of BCMIM synthesis is quantified using EcoScale (a holistic metric evaluating safety, waste, and energy) and E-factor (kg waste per kg product).

| Synthesis Method | EcoScale Score | E-Factor | Yield (%) |

|---|---|---|---|

| Glycine-based (aqueous) | 80/100 | 2.1 | 95 |

| Chloroacetic acid | 58/100 | 93.34 | 95 |

Data sourced from Rodríguez et al. (2022) and ACS Omega (2021).

The glycine route outperforms chloroacetic acid methods, achieving an exemplary EcoScale score (80/100) due to benign reagents and negligible solvent use.

Comparative Analysis of Methodologies

Reaction Conditions and Byproduct Formation

A side-by-side comparison reveals critical trade-offs:

| Parameter | Glycine-Based | Chloroacetic Acid |

|---|---|---|

| Temperature | 95°C | 82°C |

| Reaction Time | 2 hours | 18 hours |

| Byproducts | H₂O, CO₂ | NaCl, CH₃CN |

| Purification | Precipitation | Chromatography |

The glycine method avoids toxic solvents (e.g., acetonitrile) and simplifies purification, albeit requiring higher temperatures.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.

Reduction: Reduction reactions involving this compound typically require specific reducing agents to achieve the desired transformation.

Substitution: The compound is known to undergo substitution reactions, particularly in the presence of appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea/thiourea. The reactions are often carried out at elevated temperatures (e.g., 80°C) and may require catalytic amounts of the compound .

Major Products

The major products formed from reactions involving this compound include substituted dihydropyrimidin-2(1H)-one/thiones. These products are known for their numerous biological and therapeutic properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium exerts its effects involves its role as a catalyst. The compound facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy. This results in increased reaction rates and higher yields of the desired products. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include other imidazolium-based ionic liquids and catalysts. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its zwitterionic nature and its ability to act as a metal-free and recyclable catalyst. This makes it particularly valuable in the context of green chemistry, where sustainability and environmental impact are of paramount importance .

Actividad Biológica

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium (BCMI) is an organic compound that exhibits significant biological activity due to its unique structural features, including a zwitterionic nature and the presence of an imidazole ring. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

BCMI has the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. The compound is characterized by two carboxymethyl groups attached to the imidazole ring, which contributes to its solubility and reactivity in biological systems. Its zwitterionic nature allows it to interact with various biological molecules, enhancing its catalytic and biological properties.

Mechanisms of Biological Activity

Catalytic Properties : BCMI acts as a catalyst in several organic reactions, notably the Biginelli reaction, which synthesizes dihydropyrimidinones from aldehydes, urea/thiourea, and 1,3-dicarbonyl compounds. The imidazolium ring's positive charge facilitates interactions with negatively charged substrates through hydrogen bonding and electrostatic interactions. This catalytic ability is crucial for its role in biochemical pathways .

Metal Ion Interaction : BCMI has shown the ability to form coordination complexes with metal ions, such as copper(II). These complexes can influence cellular processes by altering the properties of both the compound and the metal ions involved. The interaction with copper(II) ions may play a role in redox reactions within cells, potentially impacting oxidative stress responses .

Biological Applications

The biological activities of BCMI extend to various pharmacological applications:

Table 1: Comparative Biological Activities of Imidazole Derivatives

Case Study: Interaction with Copper(II) Ions

A study highlighted the formation of coordination polymers between BCMI and copper(II) ions. This interaction was shown to enhance the stability and reactivity of both species, suggesting potential applications in catalysis and drug delivery systems.

Q & A

Q. Methodological Considerations :

- Purification : Recrystallization from ethanol/water mixtures improves purity.

- Characterization : Use to confirm carboxylmethyl substitution and FT-IR to verify carboxylate stretching vibrations (~1600 cm) .

What spectroscopic and crystallographic methods are employed to characterize the structure of this compound?

Basic Research Question

- Spectroscopy :

- Crystallography :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–O: 1.26–1.31 Å, C–N: 1.33–1.38 Å) and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL) refines structures, addressing charge delocalization in the imidazolium ring .

- Hydrogen Bonding : Intermolecular O–H···O interactions form 1D chains, while π–π stacking (3.5–4.0 Å) stabilizes layered structures .

How does this compound function as a ligand in metal-organic frameworks (MOFs) for catalytic applications?

Advanced Research Question

The compound acts as a carboxylate linker in bcmim-Cu MOFs , synthesized via coordination with copper acetate. Key applications include:

- Oxidative Coupling : Catalyzes reactions between formamides and carboxylic acids using tert-butyl hydroperoxide (TBHP).

- Yields : 70–85% for aromatic/aliphatic substrates.

- Mechanism : TBHP activation by Cu centers facilitates C–N bond formation .

Q. Methodological Optimization :

- MOF Synthesis : Solvothermal conditions (e.g., 80°C, 24 h) ensure framework stability.

- Catalyst Recycling : The MOF retains activity for ≥5 cycles due to robust coordination .

What strategies can resolve contradictions in hydrogen bonding patterns observed in different crystal structures of this compound derivatives?

Advanced Research Question

Discrepancies in hydrogen bonding (e.g., cis vs. trans carboxylate conformations) arise from crystallization conditions:

- Solvent Polarity : Polar solvents (e.g., water) favor cis conformations via strong O–H···O interactions, while nonpolar solvents stabilize trans arrangements .

- Counterion Effects : Bulky anions (e.g., PF) disrupt hydrogen bonding, altering packing motifs .

Q. Resolution Strategies :

- Variable-Temperature SCXRD : Tracks conformational changes under thermal stress.

- Computational Modeling : Density Functional Theory (DFT) calculates energy differences between conformers .

How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT Calculations :

- Charge Distribution : Identifies nucleophilic/electrophilic sites (e.g., carboxylate oxygens: −0.75 e).

- Transition States : Models reaction pathways for carboxylate-alkylation or metal coordination .

- Molecular Dynamics (MD) : Simulates solvent effects on crystallization, predicting polymorph formation .

Validation : Compare computed IR spectra/vibrational modes with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.